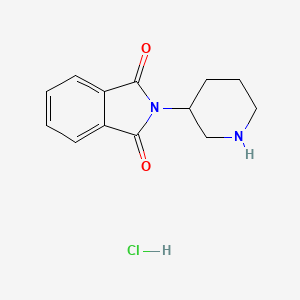

2-Piperidin-3-ylisoindole-1,3-dione HCl

説明

Historical Context and Evolution of Phthalimide (B116566) Derivatives

The parent structure of the isoindole-1,3-dione family is phthalimide, a bicyclic non-aromatic nitrogen heterocycle. Its history in organic chemistry began with the Gabriel synthesis, a method developed in 1887 for the synthesis of primary amines from alkyl halides. This reaction utilizes potassium phthalimide as a key reagent, highlighting the stable, non-nucleophilic nature of the imide nitrogen, which prevents over-alkylation. For decades, phthalimide chemistry was primarily a tool for synthetic organic chemists. organic-chemistry.org

The biological significance of phthalimide derivatives was tragically brought to the forefront with the introduction of thalidomide (B1683933) in the late 1950s. Initially marketed as a sedative, its devastating teratogenic effects led to a major crisis in pharmaceutical safety and regulation. This event, however, also catalyzed intensive research into the biological mechanisms of phthalimide-containing compounds. In a remarkable turn of events, thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), were later repurposed and have become crucial drugs for treating multiple myeloma and other hematological cancers, demonstrating potent immunomodulatory and anti-angiogenic properties. This journey from a synthetic reagent to a controversial drug and finally to a life-saving therapeutic illustrates the complex and evolving role of the phthalimide scaffold in science.

Significance of Phthalimide and Piperidine (B6355638) Moieties in Molecular Design

The utility of the isoindole-1,3-dione (phthalimide) scaffold in drug design stems from several key features. Its planar, aromatic-like structure allows it to participate in crucial π-π stacking interactions with biological targets like enzymes and DNA. The imide functional group consists of two carbonyl groups bound to a nitrogen atom, creating a hydrophobic and neutral entity that can readily cross biological membranes, enhancing bioavailability. mdpi.com The acidic nature of the N-H proton in unsubstituted phthalimide facilitates its derivatization, allowing for the attachment of various side chains and pharmacophores to modulate biological activity. mdpi.com

Similarly, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals. Its prevalence is due to its ability to serve as a versatile scaffold that can be readily functionalized. The saturated, six-membered ring structure is conformationally flexible, allowing it to adopt specific chair or boat conformations to optimize binding to protein targets. The basic nitrogen atom in the piperidine ring is often protonated at physiological pH, which can enhance water solubility and facilitate the formation of critical salt-bridge interactions with acidic residues in protein binding pockets.

The combination of the hydrophobic, planar phthalimide group with the versatile, often hydrophilic, piperidine moiety creates a molecular architecture with balanced physicochemical properties, making it a highly attractive strategy in modern drug discovery.

Overview of 2-Piperidin-3-ylisoindole-1,3-dione HCl in Contemporary Chemical Research

This compound is a specific derivative that combines the core phthalimide scaffold with a piperidine ring. It is structurally related to the glutarimide (B196013) moiety of thalidomide but notably lacks the two carbonyl groups on the piperidine ring. This structural difference significantly alters its electronic and conformational properties.

In contemporary chemical research, 2-Piperidin-3-ylisoindole-1,3-dione and its hydrochloride salt are primarily utilized as chemical intermediates or building blocks for the synthesis of more complex molecules. bldpharm.comsigmaaldrich.com Its synthesis typically involves the condensation of phthalic anhydride (B1165640) with 3-aminopiperidine. researchgate.net The resulting compound serves as a valuable precursor for creating libraries of novel compounds for biological screening. Researchers leverage the reactive sites on both the phthalimide and piperidine rings to introduce further chemical diversity.

While extensive biological activity data for this specific compound is not as widespread as for its famous thalidomide analogs, its structural components suggest potential applications. Derivatives of isoindoline-1,3-dione are actively investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase for potential Alzheimer's therapy and as antimicrobial agents. nih.govnih.gov The presence of the piperidine group makes it a candidate for targeting receptors and enzymes where this motif is known to bind. Therefore, this compound serves as a key starting material in research aimed at developing new therapeutic agents that harness the proven potential of the phthalimide and piperidine scaffolds.

Interactive Data Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1381795-31-8 (for R-enantiomer HCl) |

| Molecular Formula | C13H15ClN2O2 |

| Molecular Weight | 266.72 g/mol |

| Structure | Phthalimide ring linked to a piperidine ring at position 3 |

| Form | Hydrochloride salt |

Interactive Data Table 2: Examples of Bioactive Phthalimide-Containing Compounds

| Compound Name | Core Structure | Primary Biological Application |

| Thalidomide | Isoindole-1,3-dione + Glutarimide | Multiple Myeloma, Leprosy |

| Lenalidomide | Isoindole-1,3-dione + Glutarimide | Multiple Myeloma, Myelodysplastic Syndromes |

| Pomalidomide | Isoindole-1,3-dione + Glutarimide | Multiple Myeloma |

| Apremilast | Isoindole-1,3-dione derivative | Psoriasis, Psoriatic Arthritis |

Structure

3D Structure of Parent

特性

IUPAC Name |

2-piperidin-3-ylisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSFMNHZZTVEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Isoindole-1,3-dione Core

The isoindole-1,3-dione structure, commonly known as the phthalimide (B116566) group, is a robust and widely used pharmacophore in medicinal chemistry. nih.gov Its synthesis is well-established, with primary methods relying on the cyclization of phthalic acid derivatives.

The most direct and widely employed method for constructing the N-substituted isoindole-1,3-dione core is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. mdpi.com This reaction proceeds via a two-step mechanism, beginning with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride. This ring-opening step forms a phthalamic acid intermediate. Subsequent heating promotes an intramolecular cyclization via dehydration, yielding the stable five-membered imide ring. rsc.org

The choice of solvent and reaction conditions can significantly influence the reaction's efficiency. Common solvents include glacial acetic acid, which can also act as a catalyst, with reactions typically run at reflux temperatures (around 120 °C) for several hours. nih.govrsc.org Other solvents such as benzene (B151609) have also been utilized, often with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion. mdpi.com In some applications, solventless methods, where the reactants are heated together directly, have proven to be effective and align with green chemistry principles. researchgate.net

| Reactants | Solvent | Conditions | Yield |

| Phthalic Anhydride, Primary Amine | Glacial Acetic Acid | Reflux, 3-8 h | 62-97% |

| Phthalic Anhydride, N-arylbenzenecarboximidamide | Benzene | Reflux, 4-7 h | >75% |

| Phthalic Anhydride, Amine | Toluene | Reflux, 6 h | 55% |

| Phthalic Anhydride, Amine | None (Solventless) | Heat (150-200 °C), 15-20 min | 41-93% |

This table presents a summary of typical reaction conditions for the synthesis of isoindole-1,3-diones based on literature findings. nih.govmdpi.comrsc.orgresearchgate.net

To generate analogues of 2-Piperidin-3-ylisoindole-1,3-dione with modified electronic or steric properties on the aromatic ring, substituted phthalic acid derivatives are used as starting materials. The synthetic principle remains the same as the condensation with phthalic anhydride, but the precursor carries substituents on the benzene ring. For instance, the synthesis of 4-nitrothalidomide, a related compound, utilizes 3-nitrophthalic anhydride. Similarly, tetrachlorophthalic anhydride can be used to produce compounds with a chlorinated aromatic core. mdpi.com This strategy allows for the systematic exploration of structure-activity relationships by modifying the isoindole-1,3-dione moiety of the final molecule.

Approaches for Introducing the Piperidin-3-yl Moiety

The introduction of the piperidin-3-yl group is a critical step that can be achieved through several distinct synthetic routes. These approaches include direct condensation or building the phthalimide onto a pre-existing piperidine (B6355638) intermediate.

Following the logic of the condensation reactions described in section 2.1.1, the most straightforward approach to synthesize the target compound is the direct reaction of phthalic anhydride with 3-aminopiperidine or its hydrochloride salt. The reaction would proceed by nucleophilic attack of the primary amine of the piperidine ring onto the anhydride, followed by cyclodehydration to form the phthalimide ring system. This method is analogous to the traditional synthesis of thalidomide (B1683933), which involves the condensation of phthalic anhydride with a derivative of glutamic acid, α-aminoglutarimide (also known as 3-aminopiperidine-2,6-dione). mdpi.com

An alternative, well-established strategy is the Gabriel synthesis. organic-chemistry.org This method involves the N-alkylation of potassium phthalimide with a piperidine ring bearing a leaving group at the 3-position, such as 3-bromopiperidine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). iu.edu This approach builds the molecule by forming the nitrogen-piperidine bond, in contrast to the condensation method which forms the nitrogen-phthaloyl bonds.

The piperidine ring of the target compound contains a chiral center at the C3 position. The biological activity of many chiral molecules is enantiomer-dependent, making stereoselective synthesis a critical consideration. The existence of specific, commercially available enantiomers such as (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride confirms that such syntheses are performed. bldpharm.com

Achieving high enantiopurity in the final product typically involves the synthesis of a chiral piperidine intermediate. A variety of modern asymmetric synthesis techniques can be applied to construct chiral piperidine rings. mdma.ch For example, methods like asymmetric copper-catalyzed cyclizative aminoboration have been developed for the enantioselective synthesis of 2,3-disubstituted piperidines. nih.gov Such methods allow for the creation of enantiomerically pure 3-aminopiperidine precursors, which can then be reacted with phthalic anhydride to yield the desired enantiomer of 2-Piperidin-3-ylisoindole-1,3-dione without the need for chiral separation of the final product.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is essential for maximizing product yield, minimizing impurities, and ensuring the economic viability of the synthesis. For the formation of the isoindole-1,3-dione core via condensation, key parameters include the choice of solvent, temperature, and reaction time. While refluxing in glacial acetic acid for several hours is common, yields can vary widely (from 44% to 97%) depending on the specific amine substrate. nih.govrsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. By heating a mixture of phthalic anhydride and an amine in a microwave synthesizer, reaction times can be reduced from hours to mere minutes, often providing good to excellent yields (62-88%). derpharmachemica.com

Solvent Selection and Temperature Effects

The formation of the isoindole-1,3-dione structure, a phthalimide, typically involves the condensation of a primary amine with phthalic anhydride or its derivatives. In the case of 2-Piperidin-3-ylisoindole-1,3-dione, this involves the reaction of 3-aminopiperidine with phthalic anhydride. The selection of an appropriate solvent and the control of reaction temperature are paramount for achieving high yields and purity.

High-boiling point polar aprotic solvents are frequently employed to facilitate the dissolution of the reactants and to provide the necessary thermal energy to drive the reaction, which involves a dehydration step. Solvents such as glacial acetic acid, N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used. quickcompany.inacs.orgsphinxsai.com For instance, the reaction can be carried out by heating phthalic anhydride and 3-aminopiperidine in acetic acid. quickcompany.in The use of acetic acid is advantageous as it can also act as a catalyst for the dehydration step.

The reaction temperature is a critical parameter that directly influences the reaction rate and the formation of byproducts. Temperatures typically range from ambient to reflux temperatures of the chosen solvent. For example, some N-alkylation reactions of phthalimide are conducted at temperatures between 20-80°C in ionic liquids, while other procedures involving phthalic anhydride and amines in acetic acid may require heating to reflux, with temperatures reaching up to 120°C or even 160°C. quickcompany.inorganic-chemistry.orggoogle.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation of the reactants or products.

| Solvent | Typical Temperature Range (°C) | Key Considerations |

|---|---|---|

| Glacial Acetic Acid | 120 - 180 | Acts as both solvent and catalyst for dehydration. sphinxsai.com |

| N,N-Dimethylformamide (DMF) | 20 - 150 | Good solvating power for reactants. quickcompany.iniu.edu |

| Dimethyl Sulfoxide (DMSO) | ~120 | High boiling point allows for higher reaction temperatures. acs.org |

| N-Methyl-2-pyrrolidone (NMP) | 80 - 140 | Preferred for some industrial-scale syntheses. quickcompany.in |

| Tetrahydrofuran (THF) | 25 - 125 | Inert solvent for reactions with phthalic anhydride derivatives. google.com |

| Ethanol/Water Mixtures | High Temperature/High Pressure | Greener solvent system, can afford crystalline products directly. rsc.org |

Role of Catalysts and Coupling Agents

To enhance the efficiency of the synthesis of 2-Piperidin-3-ylisoindole-1,3-dione, various catalysts and coupling agents can be employed. The primary role of these reagents is to facilitate the formation of the imide ring by activating the reactants.

Bases as Catalysts: In many synthetic routes, a base is used to deprotonate the imide nitrogen of phthalimide, increasing its nucleophilicity for subsequent reactions. Common bases include potassium carbonate (K2CO3), potassium hydroxide (B78521) (KOH), and triethylamine (B128534) (Et3N). organic-chemistry.orggoogle.comnih.gov For example, in the Gabriel synthesis, potassium phthalimide is used as a nucleophile to react with an alkyl halide. masterorganicchemistry.com In the context of synthesizing the title compound, a base can facilitate the initial reaction between 3-aminopiperidine and phthalic anhydride.

Coupling Agents: In peptide synthesis, which shares similarities with imide formation, coupling agents are extensively used to promote the formation of amide bonds. These agents can also be applied to the synthesis of N-substituted phthalimides. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBT) are effective for amidation reactions. nih.gov Other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are also common. peptide.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide and imide bonds, often with reduced side reactions and racemization. sigmaaldrich.com

| Catalyst/Coupling Agent | Type | Role in Synthesis |

|---|---|---|

| Potassium Carbonate (K2CO3) | Base | Deprotonates the imide nitrogen, increasing nucleophilicity. nih.gov |

| Triethylamine (Et3N) | Base | Organic base used to neutralize acids formed during the reaction. google.com |

| EDC/HOBT | Carbodiimide/Additive | Activates carboxylic acids for reaction with amines. nih.govpeptide.com |

| PyBOP | Phosphonium Salt | Promotes amide/imide bond formation with high efficiency. sigmaaldrich.com |

| HATU | Aminium/Uronium Salt | Highly reactive coupling agent, reduces racemization. sigmaaldrich.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of N-substituted phthalimides, offering significant advantages over conventional heating methods. tandfonline.com The primary benefits include a dramatic reduction in reaction times, often from hours to minutes, and an improvement in product yields. derpharmachemica.comacs.org

In a typical microwave-assisted synthesis of N-substituted phthalimides, the reactants (e.g., phthalic anhydride and an amine) are mixed, sometimes with a catalytic amount of acid or base, and irradiated in a microwave reactor. The reaction can be performed in a suitable solvent that absorbs microwave energy, such as DMF, or in some cases, under solvent-free ("neat") conditions. derpharmachemica.com The direct and efficient heating provided by microwaves leads to a rapid increase in temperature, which significantly enhances the reaction rate. This can also lead to cleaner reactions with fewer byproducts. tandfonline.comacs.org For example, the synthesis of various N-alkyl phthalimides has been achieved in good yields by subjecting neat reactants to microwave irradiation for short periods. derpharmachemica.com

Derivatization and Functionalization Strategies

The therapeutic potential of 2-Piperidin-3-ylisoindole-1,3-dione can be modulated and potentially enhanced through derivatization and functionalization. These strategies involve the chemical modification of the core structure to alter its physicochemical properties, such as lipophilicity, solubility, and its ability to interact with biological targets.

Modifications can be made to either the isoindole-1,3-dione moiety or the piperidine ring. Introducing substituents on the aromatic ring of the isoindole-1,3-dione can influence its electronic properties and steric profile. For example, halogenation or the introduction of nitro groups on the phthalic anhydride precursor can lead to corresponding substituted derivatives. researchgate.net These modifications can affect the compound's biological activity.

The piperidine ring also offers opportunities for functionalization. The secondary amine within the piperidine ring is a key site for derivatization. It can be alkylated, acylated, or used in reductive amination reactions to attach a wide range of functional groups. For instance, N-benzylpiperidine moieties have been incorporated into isoindoline-1,3-dione structures to create potent enzyme inhibitors. nih.gov

The 2-Piperidin-3-ylisoindole-1,3-dione scaffold is a valuable building block in chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The isoindoline-1,3-dione portion of the molecule can act as a ligand for the Cereblon (CRBN) E3 ligase.

To create a PROTAC, the 2-Piperidin-3-ylisoindole-1,3-dione moiety is attached to a ligand for a target protein via a chemical linker. The synthesis of these conjugates involves the functionalization of the core molecule in a way that allows for the attachment of the linker. The secondary amine of the piperidine ring is a common point of attachment. It can be reacted with linkers containing a carboxylic acid group through peptide coupling reactions or with linkers bearing an aldehyde via reductive amination. sigmaaldrich.comsigmaaldrich.com The nature and length of the linker are critical for the efficacy of the resulting PROTAC.

Molecular Interactions and Target Engagement

Mechanistic Studies of 2-Piperidin-3-ylisoindole-1,3-dione HCl Analogues

Analogues of this compound are renowned for their ability to modulate the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells. This mechanism of action is central to their therapeutic effects.

The primary molecular target for this class of compounds is Cereblon (CRBN), which functions as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of these small molecules to CRBN is a pivotal event, as it allosterically modulates the substrate specificity of the E3 ligase complex. This interaction effectively "hijacks" the cellular protein degradation machinery.

Upon binding of a 2-Piperidin-3-ylisoindole-1,3-dione analogue to Cereblon, the CRL4^CRBN^ complex is redirected to recognize and ubiquitinate specific proteins that it would not normally target. Among the most well-characterized of these "neo-substrates" are the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1). nih.govmedchemexpress.com The ubiquitination of Aiolos and Ikaros marks them for degradation by the 26S proteasome. google.com

The degradation of these transcription factors is a rapid and sustained event following treatment with these compounds. nih.gov Kinetic analyses have demonstrated that the degradation of Aiolos and Ikaros can be detected within hours of exposure. nih.govgoogle.com This targeted protein degradation leads to a cascade of downstream effects, including the modulation of cytokine production and direct anti-proliferative and pro-apoptotic effects in certain cancer cells. nih.govmedchemexpress.com The rate of degradation of Aiolos and Ikaros has been shown to correlate with the anti-proliferative efficacy of these compounds. nih.gov

Kinetics of Aiolos and Ikaros Degradation by Analogues

| Substrate | Time to Onset of Degradation | Key Downstream Consequences |

|---|---|---|

| Aiolos (IKZF3) | Within 2 hours of treatment nih.gov | Downregulation of c-Myc and IRF4 nih.gov |

| Ikaros (IKZF1) | Within 2 hours of treatment nih.gov | Inhibition of cell proliferation and induction of apoptosis nih.gov |

While Cereblon is the most well-established direct target, research into the broader biological effects of this class of molecules is ongoing. The isoindole ring structure present in 2-Piperidin-3-ylisoindole-1,3-dione is a versatile scaffold that can be modified to interact with various biological targets. For instance, derivatives have been explored for their potential anticancer properties through mechanisms that may be independent of or complementary to Cereblon-mediated protein degradation. nih.gov These explorations are part of a continuous effort to understand the full spectrum of their biological activities and to develop new therapeutic agents with improved specificity and efficacy.

Ligand-Protein Binding Dynamics

The interaction between 2-Piperidin-3-ylisoindole-1,3-dione analogues and their protein targets, particularly Cereblon, has been a subject of intense study using a variety of biophysical and structural biology techniques.

Biophysical methods are crucial for quantifying the binding affinity and kinetics of these small molecules with their target proteins. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) have been employed to determine the thermodynamic and kinetic parameters of the ligand-protein interaction. These studies provide precise measurements of binding constants (Kd), which are essential for structure-activity relationship (SAR) studies and for optimizing the potency of new analogues.

X-ray crystallography has been instrumental in elucidating the atomic-level details of how these compounds bind to Cereblon. Crystal structures of the CRL4^CRBN^ complex bound to various analogues have revealed a deep binding pocket in the thalidomide-binding domain (TBD) of Cereblon. The glutarimide (B196013) ring of the ligands is typically buried within this pocket, while the isoindole-1,3-dione moiety is more solvent-exposed, providing a site for chemical modification to recruit different neo-substrates. These structural insights have been fundamental to the rational design of novel degraders and molecular glues with tailored substrate specificities.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features within the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione, commonly known as the phthalimide (B116566) scaffold, is a critical pharmacophore responsible for a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. nih.gov Its distinctive structural features are essential for molecular recognition and interaction with biological targets. researchgate.net

Key pharmacophoric features include:

Aromatic Ring: The hydrophobic benzene (B151609) ring of the phthalimide moiety is crucial for establishing interactions with target proteins, often engaging in π-π stacking or hydrophobic interactions within binding pockets. nih.govnih.gov

Imide Group: The two carbonyl groups (-C=O) of the imide ring act as hydrogen bond acceptors, forming critical connections with amino acid residues in target proteins. researchgate.net

Planar Structure: The relatively planar and rigid structure of the scaffold provides a stable anchor for positioning other functional groups, such as the piperidine (B6355638) ring, for optimal interaction with the target.

This scaffold's significance is highlighted by its presence in numerous bioactive molecules. nih.govresearchgate.net Studies have demonstrated that the phthalimide ring itself, unlike the glutarimide (B196013) moiety found in thalidomide (B1683933), is not associated with certain severe adverse effects, making it an attractive core for drug design. nih.govmdpi.com Its ability to interact with the peripheral anionic site of enzymes like acetylcholinesterase further underscores its importance as a pharmacophore. nih.gov

Impact of Piperidine Ring Substitutions on Activity

Research into related N-substituted piperidinyl indole (B1671886) series has shown that even minor changes, such as the position of substitution on a linked indole ring (2-substitution vs. 3-substitution), can dramatically affect intrinsic activity and receptor selectivity. nih.gov Similarly, introducing various substituents onto the piperidine ring can modulate its interaction with the target protein. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role in refining the molecule's activity. For instance, in other inhibitor classes, altering the size or polarity of the piperidine ring has been shown to diminish activity, highlighting its optimized role in binding. researchgate.net

| Substitution Type on Piperidine Ring | General Impact on Biological Activity |

|---|---|

| Small Alkyl Groups | Can modulate lipophilicity and steric interactions within the binding pocket. |

| Polar Functional Groups (e.g., -OH, -NH2) | May introduce new hydrogen bonding opportunities, potentially increasing binding affinity and altering selectivity. |

| Bulky Aromatic Groups | Can enhance binding through additional hydrophobic or π-stacking interactions but may also introduce steric hindrance. |

| Halogens | Can alter electronic properties and metabolic stability, influencing both pharmacokinetics and pharmacodynamics. |

Influence of Stereochemistry on Biological Activity

Stereochemistry, particularly at the chiral center at the 3-position of the piperidine ring, is a critical determinant of the biological activity of 2-Piperidin-3-ylisoindole-1,3-dione and its analogs. The spatial arrangement of the substituent at this position dictates how the molecule fits into its biological target.

The vast majority of natural products are chiral, and their stereochemistry has a profound impact on their mechanism of action, affecting target binding, metabolism, and distribution. mdpi.com For derivatives of 2-Piperidin-3-ylisoindole-1,3-dione, such as the immunomodulatory drugs (IMiDs), one enantiomer often displays significantly higher potency than the other. This stereospecificity is primarily due to the precise three-dimensional requirements of the binding pocket on the Cereblon (CRBN) E3 ligase. Only the correctly oriented enantiomer can form the necessary hydrogen bonds and hydrophobic interactions to bind effectively and induce subsequent biological effects. Studies on other chiral compounds have consistently shown that stereochemistry can lead to significant differences in biological activity, often because of stereoselective uptake mechanisms or specific target interactions. mdpi.comnih.gov

Design Principles for Modulating Target Selectivity and Potency

The modular nature of 2-Piperidin-3-ylisoindole-1,3-dione derivatives allows for systematic optimization of their selectivity and potency. nih.govnih.gov Rational design strategies focus on modifying specific components of the molecule to enhance interactions with the desired target while minimizing off-target effects.

Key design principles include:

Scaffold Modification: Altering the isoindole-1,3-dione core, for example by adding substituents to the aromatic ring, can fine-tune electronic properties and create new interactions with the target protein. nih.gov For instance, adding a nitro group or halogens can significantly change the binding characteristics. broadpharm.combldpharm.com

Piperidine Ring Functionalization: As discussed in section 4.2, strategic placement of substituents on the piperidine ring can enhance binding affinity and introduce selectivity for specific protein isoforms. nih.gov

Stereochemical Control: Synthesizing stereochemically pure enantiomers is crucial, as biological activity is often confined to a single stereoisomer. mdpi.com This ensures maximum potency and reduces the potential for inactive or detrimental effects from the other enantiomer.

Hybridization Strategy: Combining the isoindole-1,3-dione scaffold with other known pharmacophores can create hybrid molecules with novel or enhanced activities. nih.gov This approach leverages the favorable properties of each component to create a more effective agent.

Linkerology in Targeted Protein Degradation (PROTAC) Constructs Involving Isoindole-1,3-dione Derivatives

The 2-Piperidin-3-ylisoindole-1,3-dione moiety and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are widely used as E3 ligase-recruiting ligands in the design of Proteolysis Targeting Chimeras (PROTACs). broadpharm.commedchemexpress.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. arxiv.orgresearchgate.net The linker connecting the E3 ligase ligand to the target protein-binding ligand is a critical component that heavily influences the PROTAC's efficacy. researchgate.net

The linker is not merely a spacer but an active modulator of the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov The linker's characteristics directly impact the efficiency of protein degradation. researchgate.net

Linker Length: The length of the linker is a crucial parameter. arxiv.org A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a viable ternary complex. arxiv.org Conversely, a linker that is too long may possess excessive flexibility, failing to effectively bring the two proteins together for ubiquitination. arxiv.org Studies often reveal an optimal linker length that maximizes degradation potency. arxiv.org

Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. researchgate.net Common linker compositions include polyethylene (B3416737) glycol (PEG) chains, which increase water solubility, and alkyl chains. broadpharm.com The composition also influences the linker's rigidity and the conformations it can adopt, which in turn affects the stability and cooperativity of the ternary complex. nih.govdocumentsdelivered.com The plasticity of the linker can allow the proteins to adopt multiple binding conformations, enhancing the potential for successful degradation. arxiv.org

| Linker Characteristic | Impact on Ternary Complex and PROTAC Efficacy |

|---|---|

| Length | An optimal length is required; too short or too long can be detrimental to ternary complex formation and degradation. arxiv.org |

| Composition (e.g., PEG, Alkyl) | Affects solubility, cell permeability, and conformational flexibility, influencing the stability of the ternary complex. broadpharm.comresearchgate.net |

| Rigidity/Flexibility | A balance is needed to allow for effective ternary complex formation without being entropically unfavorable. nih.gov |

The point at which the linker is attached to the isoindole-1,3-dione ligand (the "exit vector") is a key consideration in PROTAC design. researchgate.net An improperly placed linker can disrupt the essential binding interactions between the ligand and the E3 ligase, rendering the PROTAC inactive.

For thalidomide-based ligands that recruit the CRBN E3 ligase, specific positions on the phthalimide ring have been identified as suitable attachment points. researchgate.net Modifications are often made at the 4- or 5-position of the phthalimide ring, frequently by introducing an amino group which then serves as a handle for linker conjugation. broadpharm.com This placement directs the linker away from the critical binding interface with CRBN, preserving the ligand's affinity for the E3 ligase while allowing the other end of the PROTAC to effectively recruit the target protein. researchgate.net Computational modeling and structural biology are often employed to rationally design and select optimal attachment points to maximize the efficiency of ternary complex formation. nih.govnih.gov

In Vitro Research Methodologies

Cell-Based Assays for Mechanistic Investigations (e.g., Protein Degradation Assays)

The 2-piperidin-3-ylisoindole-1,3-dione moiety is a critical structural component of a class of molecules known as immunomodulatory imide drugs (IMiDs). A primary mechanism of action for these compounds is the recruitment of specific proteins to the E3 ubiquitin ligase cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome. This has led to the extensive use of this chemical scaffold in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POI). nih.gov

Cell-based assays are indispensable for confirming and quantifying this targeted protein degradation. Key methodologies include:

Western Blotting: This is the most common technique used to measure the reduction in the total amount of a target protein within a cell after treatment with the compound. A decrease in the protein band intensity relative to control cells indicates successful degradation.

Co-immunoprecipitation (Co-IP): This assay is used to demonstrate the formation of the key ternary complex between the E3 ligase (e.g., CRBN), the PROTAC (containing the isoindole-1,3-dione moiety), and the target protein. nih.gov The successful pull-down of the target protein along with the E3 ligase upon treatment provides direct evidence of the PROTAC's mechanism.

Reporter Gene Assays: Cell lines can be engineered to express the target protein fused to a reporter like luciferase or a fluorescent protein (e.g., GFP). The degradation of the target can then be quantified by measuring the decrease in luminescence or fluorescence, allowing for high-throughput screening.

Mass Spectrometry-Based Proteomics: This powerful, unbiased approach allows for the global analysis of the proteome after compound treatment. It can confirm the selective degradation of the intended target and identify any off-target proteins that are also degraded, providing a comprehensive selectivity profile. nih.gov

These assays are crucial for the initial characterization of molecules containing the 2-piperidin-3-ylisoindole-1,3-dione scaffold, confirming their ability to engage the cellular protein degradation machinery. nih.gov

Biochemical Assays for Enzyme Inhibition or Modulation

The isoindoline-1,3-dione core structure is present in various molecules that have been investigated for their ability to inhibit or modulate the activity of specific enzymes. Biochemical assays, which are conducted in a cell-free environment using purified enzymes and substrates, are essential for determining direct enzyme interaction and quantifying inhibitory potency.

Derivatives of the isoindoline-1,3-dione scaffold have been evaluated against several enzyme classes:

Cholinesterases: A number of isoindoline-1,3-dione derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases like Alzheimer's. mdpi.comnih.govnih.gov The inhibitory activity is typically measured using Ellman's method, a colorimetric assay that quantifies enzyme activity. The results are expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce enzyme activity by 50%.

Carbonic Anhydrases (CAs): Novel isoindoline-1,3-dione-based compounds have been developed as selective inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX. nih.gov The inhibitory activity is determined using a stopped-flow CO2 hydrase assay.

Kinases: The scaffold has been incorporated into molecules designed to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for angiogenesis. rsc.org Kinase inhibition is often measured using assays that quantify the phosphorylation of a substrate, typically through radioactivity or fluorescence-based methods.

The data generated from these biochemical assays are critical for establishing structure-activity relationships (SAR), guiding the chemical optimization of lead compounds to enhance potency and selectivity. nih.gov

| Compound Type | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrid | Acetylcholinesterase (AChE) | 2.1 µM | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazide | Acetylcholinesterase (AChE) | 0.11 µM | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazide | Butyrylcholinesterase (BuChE) | 5.7 µM | nih.gov |

| N-aryl thiophene (B33073) 2-carboxamide (B11827560) derivative | VEGFR1 | 1.9 µM | rsc.org |

Cellular Pathway Analysis (e.g., Gene Expression, Protein Level Modulation)

To understand the broader biological impact of a compound, it is essential to analyze its effects on intracellular signaling pathways. For compounds containing the 2-piperidin-3-ylisoindole-1,3-dione structure, this involves investigating the downstream consequences of target degradation or enzyme inhibition.

Common methodologies for cellular pathway analysis include:

Western Blotting for Signaling Proteins: Beyond simply measuring target protein levels (as in degradation assays), Western blotting is used to assess the status of key signaling pathways. For instance, in the context of angiogenesis, researchers measure the phosphorylation levels of proteins like Akt and ERK, which are downstream of the VEGF receptor, to determine if the pathway is being inhibited. nih.govnih.gov

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure changes in the expression of specific genes. For example, studies on immunomodulation may quantify the mRNA levels of pro-inflammatory or anti-inflammatory cytokines to understand how the compound alters the cellular transcriptional program.

ELISA (Enzyme-Linked Immunosorbent Assay): This plate-based assay is widely used to quantify the levels of specific proteins, particularly secreted proteins like cytokines, in cell culture supernatants. It is a key method for assessing the immunomodulatory and anti-inflammatory effects of compounds. mdpi.com

These analyses provide a detailed picture of how the compound's primary action (e.g., protein degradation) translates into functional changes within the cell by modulating specific signaling cascades and gene expression profiles.

Immunomodulatory Activity Assessment in Cellular Models

The isoindoline-1,3-dione scaffold is the hallmark of immunomodulatory drugs. mdpi.com Therefore, a critical aspect of in vitro evaluation is the assessment of their effects on immune cells. These assays are typically performed using primary immune cells isolated from blood or established immune cell lines.

Key cellular models and assays include:

Cytokine Production Assays: Peripheral blood mononuclear cells (PBMCs) or specific immune cell types (e.g., macrophages) are stimulated with agents like lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of secreted cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), are then measured in the culture medium, typically by ELISA. mdpi.comnih.gov This reveals whether the compound has a pro-inflammatory or anti-inflammatory effect.

Lymphocyte Proliferation Assays: The effect of the compound on the proliferation of T-cells is assessed. T-cells are stimulated with mitogens (e.g., phytohemagglutinin) or specific antigens, and their proliferation is measured, often by incorporating a labeled nucleotide (like ³H-thymidine or BrdU) or using a fluorescent dye that dilutes with each cell division. nih.gov

Natural Killer (NK) Cell Cytotoxicity Assays: The ability of the compound to enhance the cytotoxic activity of NK cells against tumor cells is a key measure of its immune-stimulating properties. nih.gov

These cellular assays are fundamental to characterizing the immunomodulatory profile of 2-piperidin-3-ylisoindole-1,3-dione HCl and its analogs.

Angiogenesis Inhibition Studies in Cellular Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. The anti-angiogenic potential of compounds containing the 2-piperidin-3-ylisoindole-1,3-dione core is evaluated using a variety of in vitro models, primarily employing Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov

Standard assays to assess angiogenesis inhibition include:

Tube Formation Assay: HUVECs are plated on a basement membrane extract (e.g., Matrigel), where they normally form capillary-like structures or "tubes." The ability of a compound to inhibit this network formation is a strong indicator of anti-angiogenic activity. nih.gov The extent of tube formation can be quantified by measuring parameters like total tube length and the number of branch points.

Cell Migration (Wound Healing) Assay: A "scratch" or wound is made in a confluent monolayer of HUVECs. The ability of the cells to migrate and close the wound over time is monitored. Anti-angiogenic compounds inhibit this migratory process.

Endothelial Cell Proliferation Assay: The effect of the compound on the proliferation rate of endothelial cells is measured. A reduction in proliferation indicates that the compound can slow the growth of new blood vessels. nih.gov

These assays model the key steps of the angiogenic process—proliferation, migration, and differentiation—providing a comprehensive in vitro assessment of a compound's anti-angiogenic efficacy. nih.govmdpi.com

| Assay | Cell Model | Purpose | Typical Endpoint Measured | Reference |

|---|---|---|---|---|

| Tube Formation | HUVEC | Assesses ability of endothelial cells to form capillary-like structures. | Total tube length, number of junctions/nodes. | nih.gov |

| Migration Assay | HUVEC | Measures the ability of endothelial cells to move to a specific area. | Rate of wound closure or number of cells migrating through a porous membrane. | rsc.org |

| Proliferation Assay | HUVEC, Murine Endothelial Cells | Determines the effect on endothelial cell growth. | Cell count, metabolic activity (e.g., MTT assay), or DNA synthesis (e.g., BrdU). | nih.gov |

Computational Chemistry and Chemoinformatics

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a derivative of 2-Piperidin-3-ylisoindole-1,3-dione, interacts with a biological target, typically a protein. These methods provide insights into the binding mode, affinity, and stability of the ligand-protein complex, which are crucial for understanding the mechanism of action and for the rational design of new therapeutic agents.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For isoindoline-1,3-dione derivatives, docking studies have been employed to understand their interactions with various enzymes. For instance, in studies of novel 1-H-isoindole-1,3(2H)-dione derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), molecular docking was used to predict how these compounds fit into the active sites of the enzymes. mdpi.com The isoindole-1,3-dione moiety was often found to interact with key amino acid residues in the enzyme's active site gorge. mdpi.com

Similarly, in the investigation of isoindoline-1,3-dione derivatives as cyclooxygenase (COX) inhibitors, molecular docking revealed specific interactions within the active sites of COX-1 and COX-2. mdpi.comnih.gov For example, a hydrogen bond was observed between a carbonyl group's oxygen atom and Ser530 in COX-1. mdpi.com The isoindoline-1,3-dione core was also shown to engage in π-π stacking interactions with residues like Trp387. mdpi.com These predictions of binding modes are fundamental for explaining the observed biological activity and for designing derivatives with improved affinity and selectivity.

Following molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, allowing for the calculation of binding free energies, which are a more accurate predictor of binding affinity than docking scores alone.

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isoindoline-1,3-dione Derivative I | AChE | -12.87 ± 1.66 | Trp279, Phe330 |

| Isoindoline-1,3-dione Derivative II | AChE | -15.15 ± 1.29 | Trp84, Tyr334 |

| Isoindoline-1,3-dione Derivative III | AChE | -15.71 ± 2.37 | Trp279, Tyr121 |

| N-acetylpiperazine aryl derivative | COX-1 | Not specified | Ser530, Trp387, Gly526 |

| N-acetylpiperazine aryl derivative | COX-2 | Not specified | Arg120, Tyr355, Leu352 |

This table is a representative example based on data from studies on isoindoline-1,3-dione derivatives and may not represent the exact compound 2-Piperidin-3-ylisoindole-1,3-dione HCl.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities, such as IC50 values. These models can then be used to predict the activity of new, untested compounds. For classes of compounds including the piperidine (B6355638) or isoindoline-1,3-dione scaffolds, QSAR studies have been successfully applied to develop predictive models for various biological activities, including anticancer and antiplasmodial effects. researchgate.netnih.gov

For instance, a QSAR study on 1,3-dioxoisoindoline-4-aminoquinolines as antiplasmodial agents resulted in a robust model with good internal and external predictive capabilities. nih.gov The quality of a QSAR model is typically assessed by statistical parameters such as the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). nih.gov A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive power.

A significant outcome of QSAR modeling is the identification of key molecular descriptors that are most influential in determining the biological activity of the compounds. These descriptors can represent various molecular properties, including electronic, steric, hydrophobic, and topological features.

In a QSAR study of 1,3-dioxoisoindoline-4-aminoquinolines, descriptors such as ATSC5i (a 2D autocorrelation descriptor), GATS8p (a Geary autocorrelation descriptor), and MLFER_A (a molecular linear free energy relation descriptor) were found to be important for antiplasmodial activity. nih.gov By understanding which structural features are critical for activity, medicinal chemists can prioritize the synthesis of new derivatives with enhanced potency and selectivity. For example, a 3D-QSAR study on pyrimido-isoquinolin-quinones identified that steric and electronic properties were key for improving antibacterial activity. mdpi.com

| QSAR Model | Biological Activity | Key Descriptor Type(s) | Model Predictive Power (R²) |

| 1,3-Dioxoisoindoline-4-aminoquinolines | Antiplasmodial | Autocorrelation, Topological | 0.9459 |

| Pyrimido-isoquinolin-quinones | Antibacterial (anti-MRSA) | Steric, Electrostatic | 0.938 |

| 2-((pyridin-3-yloxy)methyl)piperazines | Anti-inflammatory | Steric, Electrostatic | 0.854 |

This table presents examples of QSAR models developed for related heterocyclic compounds and is for illustrative purposes.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be used to calculate a variety of molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential maps, and bond orders.

For isoindoline-1,3-dione derivatives, DFT studies have been utilized to investigate their molecular and electronic properties. semanticscholar.org These calculations can help in understanding the reactivity of the compounds and the nature of the chemical bonds present. semanticscholar.org For example, the calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the electron-donating and electron-accepting abilities of a molecule, which can be related to its reactivity and interaction with biological targets. In a study of isoindoline-1,3-diones as antimycobacterial agents, a DFT study was conducted to understand the electronic properties and reactivity of the synthesized compounds. semanticscholar.org The study also involved theoretical calculations of vibrational (IR) and NMR spectra, which can be compared with experimental data to confirm the molecular structure. semanticscholar.org

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. Quantum mechanics-based methods, particularly Density Functional Theory (DFT), are frequently employed to study isoindoline-1,3-dione derivatives. semanticscholar.org

Molecular Orbitals and Reactivity: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. In isoindoline-1,3-dione derivatives, the HOMO is typically distributed over the phthalimide (B116566) ring system, indicating this region is prone to electrophilic attack. Conversely, the LUMO is also localized on the phthalimide moiety, specifically around the carbonyl groups, making them susceptible to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential and Bonding: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic reactions. For isoindoline-1,3-dione structures, MEP analysis reveals a high electron density (negative potential, typically colored red or orange) around the carbonyl oxygen atoms, confirming their role as hydrogen-bond acceptors in interactions with biological targets. researchgate.net The region around the imide nitrogen and the attached piperidine ring generally shows a lower electron density (positive potential, colored blue), indicating sites for potential hydrophobic interactions. researchgate.net

Table 1: Predicted Electronic Properties of Isoindoline-1,3-dione Scaffolds

| Property | Typical Finding for Isoindoline-1,3-dione Derivatives | Implication for 2-Piperidin-3-ylisoindole-1,3-dione |

|---|---|---|

| HOMO Localization | Primarily on the phthalimide ring system | The isoindole core is the primary site of electron donation. |

| LUMO Localization | Concentrated around the carbonyl groups of the imide | Carbonyl carbons are key sites for nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to large, indicating good kinetic stability | The compound is expected to be reasonably stable. |

| MEP Negative Region | Strongest around the two carbonyl oxygen atoms | These oxygens are primary points for hydrogen bonding. |

| MEP Positive Region | Around the piperidine and benzene (B151609) hydrogen atoms | These areas are involved in van der Waals and hydrophobic interactions. |

This data is generalized from studies on various isoindoline-1,3-dione derivatives and represents expected trends for the target compound.

Theoretical vibrational and NMR spectra calculations using DFT methods also serve to corroborate experimental data and aid in structural elucidation. semanticscholar.org

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their corresponding energies.

Molecular mechanics and quantum mechanics calculations can be used to map the potential energy surface as a function of key dihedral angles. This "energy landscape" reveals the low-energy, and therefore most probable, conformations of the molecule. In crystallographic studies of related molecules, such as those containing piperazine (B1678402) or other cyclic systems attached to the isoindole nitrogen, the dihedral angle between the plane of the phthalimide system and the attached ring is a significant parameter. researchgate.net For instance, in one derivative, this angle was found to be nearly perpendicular at 89.30°. researchgate.net Such preferred orientations minimize steric hindrance and optimize intramolecular interactions, influencing how the molecule fits into a biological target's binding site.

Chemoinformatics Approaches for Library Design and Virtual Screening

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds. For a scaffold like 2-Piperidin-3-ylisoindole-1,3-dione, these approaches are vital for designing libraries of related compounds and for identifying potential biological targets through virtual screening.

Library Design: The isoindole-1,3-dione core is considered a "privileged scaffold" in medicinal chemistry because it can be modified to interact with a wide range of biological targets. mdpi.com Chemoinformatic tools can be used to design combinatorial libraries by systematically modifying the piperidine ring or the isoindole aromatic ring of the parent structure. Descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to ensure the designed compounds have drug-like properties, often adhering to guidelines like Lipinski's Rule of Five. mdpi.com

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. derpharmachemica.com

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity for a target is available, their properties can be used to build a model (a pharmacophore) that describes the essential features for binding. This model is then used to screen databases for other molecules that fit these criteria. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used to predict how candidate molecules will bind. nih.gov In numerous studies, isoindoline-1,3-dione derivatives have been docked into the active sites of enzymes like acetylcholinesterase and cyclooxygenase to predict their binding affinity and interaction modes. mdpi.commdpi.com These studies consistently show the planar phthalimide group engaging in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan), while the carbonyl oxygens form key hydrogen bonds. researchgate.netnih.gov

The 2-Piperidin-3-ylisoindole-1,3-dione structure is a valuable candidate for such screening campaigns. Its rigid isoindole core provides a stable anchor for interactions, while the piperidine substituent can be explored for further modifications to enhance potency and selectivity for a given target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isoindole-1,3-dione |

| 2-(Piperidin-1-ylmethyl)isoindoline-1,3-dione |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione |

| 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione |

| Thalidomide (B1683933) ((RS)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) |

| N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide |

| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Piperidin-3-ylisoindole-1,3-dione HCl. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of information that, when combined, offer a detailed picture of the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the isoindole and piperidine (B6355638) rings. The aromatic protons of the phthalimide (B116566) group would likely appear as a multiplet in the downfield region (typically around 7.8-7.9 ppm), characteristic of protons attached to a benzene (B151609) ring adjacent to electron-withdrawing carbonyl groups. The methine proton on the piperidine ring, being attached to the nitrogen of the isoindole core, would also be expected in a relatively downfield position. The methylene (B1212753) protons of the piperidine ring would present as a series of multiplets in the upfield region, with their specific chemical shifts and coupling patterns providing information about their connectivity and the conformation of the piperidine ring. The N-H proton of the piperidinium (B107235) hydrochloride would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the isoindole-1,3-dione moiety would be expected to resonate at the most downfield chemical shifts (often in the range of 167-168 ppm) due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The aromatic carbons of the isoindole ring would appear in the typical aromatic region (around 123-135 ppm). The carbons of the piperidine ring would be found in the upfield aliphatic region of the spectrum. The carbon atom attached to the nitrogen of the isoindole ring would be the most downfield of the piperidine carbons.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Isoindole Aromatic CH | ~ 7.8 - 7.9 (m) | ~ 123 - 135 |

| Isoindole Quaternary C | - | ~ 132 |

| Isoindole C=O | - | ~ 167 - 168 |

| Piperidine CH-N | Multiplet | Downfield Aliphatic |

| Piperidine CH₂ | Multiplets | Upfield Aliphatic |

| Piperidine NH (HCl salt) | Broad Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): For this compound, techniques like Electrospray Ionization (ESI) would be employed. ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₃H₁₄N₂O₂), where M represents the molecular mass of the neutral compound. The isotopic pattern of this peak would further confirm the elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. The experimentally determined exact mass would be compared to the calculated mass for the proposed formula (C₁₃H₁₅N₂O₂ for the [M+H]⁺ ion), with a very small mass error (typically < 5 ppm) confirming the elemental composition and reinforcing the structural assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the imide carbonyl (C=O) groups would be prominent, typically appearing in the region of 1700-1770 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be seen just below 3000 cm⁻¹. The presence of the hydrochloride salt would be indicated by a broad absorption band in the 2400-3000 cm⁻¹ region, corresponding to the N⁺-H stretching vibration of the piperidinium ion.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N⁺-H Stretch (HCl Salt) | 2400 - 3000 (broad) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Imide C=O Stretch | 1700 - 1770 (strong) |

| Aromatic C=C Stretch | ~ 1600 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the molecular structure, X-ray crystallography offers a definitive view of the arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Diffraction

To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, providing an unambiguous confirmation of the molecular structure. The data would also reveal the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the isoindole and piperidine moieties. For related isoindoline-1,3-dione derivatives, crystal structures have been reported, often revealing planar phthalimide units. nih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single crystal X-ray diffraction. nih.gov This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of intermolecular contacts.

For this compound, the Hirshfeld surface would be generated to visualize close contacts between neighboring molecules. The surface is often color-coded to highlight different interaction types and their relative strengths. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. It is expected that hydrogen bonds involving the piperidinium N⁺-H group and the chloride anion, as well as the carbonyl oxygen atoms of the isoindole ring, would be significant contributors to the crystal packing. Other important interactions would likely include H···H, C···H, and O···H contacts. nih.gov The analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid.

Chromatographic Methods for Purity Assessment and Isolation

In the synthesis and analysis of isoindoline-1,3-dione derivatives, chromatographic methods are indispensable tools. Research on structurally similar compounds frequently reports the use of Thin-Layer Chromatography (TLC) for real-time monitoring of reaction progress. nih.govmdpi.com For the purification of these compounds, column chromatography is a widely adopted technique. acgpubs.org

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary method for determining the purity of pharmaceutical compounds due to its high resolution and sensitivity. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods developed for structurally related analogs, such as pomalidomide (B1683931), provide a strong basis for methodology.

For instance, the chiral separation of pomalidomide enantiomers has been successfully achieved using chiral stationary phase columns. A validated method for pomalidomide utilizes a Daicel Chiralpak IA column with a mobile phase of methanol (B129727) and glacial acetic acid, with UV detection at 220 nm. This highlights the potential for similar chiral columns to be effective in assessing the enantiomeric purity of this compound.

A general approach for purity assessment of isoindoline-1,3-dione derivatives often involves reversed-phase HPLC. A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve adequate separation of the main compound from any impurities.

Table 1: Illustrative HPLC Purity Assessment Parameters (Hypothetical)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Expected Purity | >98% |

This table represents a hypothetical HPLC method based on common practices for similar compounds and should be adapted and validated for the specific analysis of this compound.

Isolation by Column Chromatography

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. The selection of the stationary phase and the eluent system is crucial for effective separation. Silica gel is a commonly used stationary phase for compounds of this polarity.

In the synthesis of various isoindoline-1,3-dione derivatives, purification is often achieved using column chromatography with a solvent system composed of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent like ethyl acetate (B1210297). acgpubs.org The ratio of these solvents is adjusted to achieve the desired separation, with the progress being monitored by TLC.

Table 2: Example of Column Chromatography Conditions for Isolation

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%) |

| Monitoring | TLC with UV visualization (254 nm) |

| Product Collection | Fractions containing the pure compound are pooled and concentrated |

This table provides a general procedure for the isolation of isoindoline-1,3-dione derivatives. The specific solvent gradient would need to be optimized for this compound based on its polarity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid and cost-effective technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the product. nih.govmdpi.com For the synthesis of isoindoline-1,3-dione derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.gov By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, chemists can determine the optimal reaction time. A common mobile phase for TLC analysis of such compounds is a mixture of ethyl acetate and hexane.

Table 3: Typical TLC Parameters for Reaction Monitoring

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (1:1 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | Product spot should be distinct from starting material spots |

The mobile phase composition is an example and should be optimized to achieve a target Rf value of approximately 0.3-0.5 for the product for optimal resolution.

Future Directions and Emerging Research Areas

Development of Novel Isoindole-1,3-dione Derivatives with Enhanced Biological Specificity

The future of drug development involving the isoindole-1,3-dione scaffold lies in the rational design of novel derivatives with superior biological specificity. The aim is to create molecules that exhibit high potency for their intended target while minimizing off-target effects. Researchers are actively exploring modifications to the isoindole-1,3-dione core, the piperidine (B6355638) ring, and the linker connecting them to fine-tune the pharmacological properties of these compounds.

Recent studies have demonstrated the versatility of the isoindole-1,3-dione scaffold in targeting a range of biological molecules beyond its traditional immunomodulatory targets. For instance, novel derivatives are being investigated for their potential as anticancer agents, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for Alzheimer's disease, and as RSK2 inhibitors for various cancers. nih.govnih.govrsc.org The design strategy often involves a hybridization approach, combining the isoindole-1,3-dione moiety with other pharmacophores to create bifunctional molecules with enhanced activity and selectivity. nih.gov

| Derivative Class | Target | Therapeutic Potential | Key Research Findings |

|---|---|---|---|

| N-benzylisoindole-1,3-diones | Cancer Cells (e.g., A549) | Anticancer | Demonstrated inhibitory effects on the viability of adenocarcinoma cells. nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease | Exhibited potent inhibitory activity against AChE, with some derivatives showing neuroprotective effects. nih.gov |

| Isoindoline-1,3-dione derivatives with arylpiperazines | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Showed significant inhibitory activity against both cholinesterases. nih.gov |

| Substituted isoindole-1,3-diones | RSK2 (p90 ribosomal S6 kinase 2) | Cancer | Identified as moderately potent inhibitors of RSK2, a kinase involved in various cancers. rsc.org |

Exploration of New Therapeutic Modalities beyond Targeted Protein Degradation for Related Scaffolds

While the isoindole-1,3-dione scaffold is famously associated with targeted protein degradation through its interaction with the E3 ubiquitin ligase cereblon, emerging research is uncovering a much broader spectrum of biological activities. This diversification of mechanisms of action opens up new avenues for therapeutic applications beyond the realm of protein degraders.

Scientists are investigating the potential of isoindole-1,3-dione derivatives in a variety of therapeutic areas, including:

Neurodegenerative Diseases: As mentioned, derivatives are being developed as cholinesterase inhibitors for Alzheimer's disease. nih.govnih.gov

Inflammatory and Pain Disorders: Certain N-substituted phthalimide (B116566) derivatives have shown analgesic and anti-inflammatory properties. mdpi.comneliti.com

Infectious Diseases: The isoindole-1,3-dione core has been incorporated into molecules with antimicrobial and antifungal activities. researchgate.netnih.gov

Metabolic Disorders: Some derivatives have been explored for their hypolipidemic effects. mdpi.com

Epilepsy: Anticonvulsant activities have also been reported for this class of compounds. mdpi.com

This expansion into new therapeutic modalities is driven by the ability of the isoindole-1,3-dione scaffold to interact with a wide range of biological targets, including enzymes and receptors. nih.gov

| Therapeutic Area | Mechanism of Action (Non-Degrader) | Example of Investigated Activity |

|---|---|---|

| Neurodegenerative Diseases | Enzyme Inhibition | Acetylcholinesterase and Butyrylcholinesterase inhibition. nih.gov |

| Pain and Inflammation | Enzyme Inhibition | Cyclooxygenase (COX) inhibition and other anti-inflammatory pathways. neliti.comnih.gov |

| Infectious Diseases | Antimicrobial Activity | Inhibition of bacterial and fungal growth. researchgate.net |

| Epilepsy | Anticonvulsant Activity | Modulation of ion channels or neurotransmitter receptors. mdpi.com |